molecular formula C22H15N3O3S B2694132 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 476321-57-0

3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2694132
CAS No.: 476321-57-0
M. Wt: 401.44
InChI Key: FCCSYEZXBPFZDV-UHFFFAOYSA-N
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Description

“3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H19N3O8 . It has a molecular weight of 381.34 .


Synthesis Analysis

A solvent-controlled two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines to afford various α-X (X = Br or Cl) enamino ketones/esters in moderate to good yields . A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.45±0.1 g/cm3 and a predicted pKa of 14.99±0.46 .

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Patel and Patel (2015) explored the synthesis of heterocyclic compounds related to 3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide. These compounds were evaluated for their antibacterial activity against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, and antifungal activity against strains like Penicillium expansum. The study found that some compounds exhibited significant antimicrobial properties (Patel & Patel, 2015).

Cancer Research

Salahuddin et al. (2014) conducted research on derivatives of benzamide, including those similar to this compound, for their potential in cancer treatment. The compounds were evaluated for anticancer activity against various cancer cell lines, and some showed promising results, especially against breast cancer cells (Salahuddin et al., 2014).

Electrochemical and Optical Properties

Srivastava et al. (2017) examined compounds structurally related to this compound for their unique electrochemical and optical properties. These properties include luminescence in both solid and liquid states and responsiveness to various stimuli, indicating potential applications in materials science (Srivastava et al., 2017).

Development of VEGFR-2 Inhibitors

Borzilleri et al. (2006) explored the development of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. They identified compounds structurally similar to this compound as potent and selective inhibitors of VEGFR-2, showing promise in the treatment of various cancers (Borzilleri et al., 2006).

Synthesis and Characterization in Chemical Research

Wei et al. (2016) focused on the synthesis of benzoquinazolines and phenanthrenquinazolines, which are closely related to the chemical structure . Their study provides insight into the synthesis methods and characterization of these compounds, which could be relevant for the study and application of this compound (Wei et al., 2016).

Future Directions

The compound can be used as novel antibody drug conjugates . This suggests potential applications in the field of medicine, particularly in targeted drug delivery systems.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-18-10-11-19(27)25(18)15-6-3-5-14(12-15)21(28)24-22-23-17-9-8-13-4-1-2-7-16(13)20(17)29-22/h1-9,12H,10-11H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCSYEZXBPFZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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